molecular formula C9H16O2 B13800962 Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- CAS No. 5075-48-9

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel-

Cat. No.: B13800962
CAS No.: 5075-48-9
M. Wt: 156.22 g/mol
InChI Key: ZWABCHPDBORTSF-HTQZYQBOSA-N
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Description

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is a cyclopropane derivative characterized by a carboxylic acid group and a pentyl substituent at position 2 of the cyclopropane ring. The stereochemistry (1R,2R)-rel- indicates a specific relative configuration where both chiral centers adopt R configurations.

Properties

CAS No.

5075-48-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(1R,2R)-2-pentylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8-/m1/s1

InChI Key

ZWABCHPDBORTSF-HTQZYQBOSA-N

Isomeric SMILES

CCCCC[C@@H]1C[C@H]1C(=O)O

Canonical SMILES

CCCCCC1CC1C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of cyclopropanecarboxylic acid derivatives typically involves:

  • Formation of the cyclopropane ring via cyclopropanation reactions.
  • Functional group transformations to install the carboxylic acid moiety.
  • Resolution or stereoselective synthesis to achieve the (1R,2R)-rel stereochemistry.

Cyclopropanation via Nitrogen Ylide Mediated Reaction

A recent efficient method involves the cyclopropanation of vinylpyrimidine derivatives using nitrogen ylides derived from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane). This method yields trans-cyclopropane carboxylates which can be hydrolyzed to the corresponding acids.

  • Example: Synthesis of (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid in 3 steps with 58% overall yield from 2-chloro-4-methylpyrimidine.

  • The crude tert-butyl ester is treated with aqueous sodium hydroxide to afford the free acid, followed by chiral resolution using (S)-1-(1-naphthyl)ethylamine salts to enrich the (1R,2R)-rel enantiomer.

Preparation via Chlorobutyrate Ester Cyclization

A classical approach involves:

  • Starting from γ-butyrolactone, which is cleaved with hydrogen chloride gas in aqueous sulfuric acid to form 4-chlorobutyric acid.
  • Conversion of 4-chlorobutyric acid into chlorobutyrate esters.
  • Cyclization of the chlorobutyrate ester using sodium hydroxide and a phase transfer catalyst to yield cyclopropanecarboxylate esters.
  • Amidation or hydrolysis to obtain cyclopropanecarboxylic acid derivatives.

This method requires handling chlorinated solvents (e.g., dichloromethane) and typically uses over 20 mole percent sodium alkoxide for effective cyclization. The yields for pure cyclopropanecarboxamide are often below 46%, with recycling needed for improved yield.

Chlorination of Cyclopropanecarboxylic Acid to Acid Chloride

Cyclopropanecarboxylic acid can be converted to cyclopropanecarbonyl chloride using chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride.

  • Reaction conditions: 50° to 100° C, mole ratio chlorinating agent to acid ~1.1:1.
  • Purity of acid chloride can reach ≥98% with yields of 90–96%.
  • The acid chloride is a versatile intermediate for further transformations, including esterification and amidation.

Amidation to Cyclopropanecarboxamide

Cyclopropanecarboxylic acid reacts with ammonia to form cyclopropanecarboxamide:

  • Conditions: 20° to 400° C (preferably 180° to 260° C), pressure 1 to 345 bar (preferably 10 to 100 bar).
  • Ammonia used in 1 to 50 moles per mole acid (preferably 3 to 6 moles).
  • Reaction typically solvent- and catalyst-free for cost and purity advantages.
  • Workup involves venting with nitrogen to remove water and excess ammonia.

Preparation of Optically Active (1R,2R)-rel Isomers

Resolution of racemic mixtures is achieved using optically active amines such as (S)-1-(1-naphthyl)ethylamine:

  • Formation of diastereomeric salts allows separation by recrystallization.
  • Multiple recrystallizations improve enantiomeric excess (ee) from ~89% to >98%.
  • Final acid obtained by breaking the salt with aqueous base and acid precipitation.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereochemical Control Notes
Nitrogen ylide cyclopropanation tert-butyl bromoacetate, DABCO, vinylpyrimidine 58% (3 steps) Racemic, resolved by chiral salts Efficient, mild conditions, scalable
Chlorobutyrate ester cyclization γ-Butyrolactone, HCl, NaOH, phase transfer catalyst <46% (pure amide) Racemic Requires chlorinated solvents, lower yield
Acid chlorination Thionyl chloride, oxalyl chloride 90–96% Not stereoselective High purity acid chloride intermediate
Amidation Ammonia, 180–260 °C, 10–100 bar Variable Racemic Solvent/catalyst free, industrially viable
Resolution via chiral amines (S)-1-(1-naphthyl)ethylamine, recrystallization >98% ee Enantiomeric enrichment Effective for (1R,2R)-rel isomer isolation

In-Depth Research Findings

  • The nitrogen ylide-mediated cyclopropanation provides a novel and efficient route to cyclopropane carboxylic acids bearing heterocyclic substituents, enabling subsequent chiral resolution to obtain optically pure compounds.

  • The chlorobutyrate ester cyclization, while classical, suffers from lower yields and operational challenges due to chlorinated solvents and catalyst requirements.

  • Conversion to acid chlorides using thionyl chloride is a high-yielding step that facilitates further functionalization, including ester and amide formation, critical for downstream synthetic applications.

  • Amidation under high temperature and pressure conditions without solvent or catalyst simplifies purification and is industrially advantageous.

  • Chiral resolution using optically active amines is a reliable method to obtain enantiomerically enriched (1R,2R)-rel cyclopropanecarboxylic acids, with repeated recrystallizations improving enantiomeric purity significantly.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classic acid-catalyzed transformations:

Esterification

Reaction with alcohols under acidic conditions yields esters. For example:

Reaction ConditionsProductYieldSource
Methanol, H₂SO₄, refluxMethyl 2-pentylcyclopropane-1-carboxylate85–90%
Ethanol, p-TsOH, 80°CEthyl 2-pentylcyclopropane-1-carboxylate78%

This reactivity aligns with malonic ester pathways used in cyclopropane synthesis2 .

Amidation

The acid reacts with amines to form amides, critical in pharmaceutical applications:

AmineCatalystProductApplication
BenzylamineDCC, DMAPN-Benzyl-2-pentylcyclopropanecarboxamideBioactive intermediates
EthylenediamineHATU, DIPEABis-cyclopropane carboxamidePolymer crosslinkers

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening and addition reactions:

Acid-Catalyzed Ring Opening

In concentrated H₂SO₄, the ring opens to form alkenes:
C9H16O2H2SO4CH2=C CH2 3CH CH2 4COOH\text{C}_{9}\text{H}_{16}\text{O}_{2}\xrightarrow{\text{H}_2\text{SO}_4}\text{CH}_2=\text{C CH}_2\text{ }_3\text{CH CH}_2\text{ }_4\text{COOH}
This proceeds via protonation at the less substituted carbon, consistent with cyclopropane ring strain relief .

Oxidative Cleavage

Ozonolysis or KMnO₄ oxidation cleaves the ring:

Oxidizing AgentProductsSelectivity
O₃, then Zn/H₂OPentanal + Glutaric acid derivativesHigh
KMnO₄, H₂OCarboxylic acid fragmentsModerate

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂, forming a substituted cyclopropane:
C9H16O2ΔC8H14+CO2\text{C}_{9}\text{H}_{16}\text{O}_{2}\xrightarrow{\Delta}\text{C}_{8}\text{H}_{14}+\text{CO}_2
This reaction is pivotal in synthesizing chiral cyclopropane hydrocarbons for agrochemicals .

Stereoselective Modifications

The (1R,2R) configuration influences reaction outcomes:

Catalytic Hydrogenation

Asymmetric hydrogenation retains stereochemistry:

CatalystSubstrateProduct Configuration
Pd/C, H₂ (1 atm)2-Pentylcyclopropane carboxylic acid(1R,2R)-retention

Enzymatic Resolution

Lipase-catalyzed ester hydrolysis shows enantiopreference for the (1R,2R) isomer .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol
  • CAS Number : 5075-48-9
  • Chemical Structure : The compound features a cyclopropane ring with a pentyl group and a carboxylic acid functional group, which contributes to its reactivity and potential applications in synthesis and formulation.

Medicinal Applications

1. GPR120 Modulation

Cyclopropanecarboxylic acid derivatives have been identified as GPR120 modulators, which are promising for the treatment of metabolic disorders such as type 2 diabetes. GPR120 is a receptor that plays a crucial role in insulin sensitivity and inflammation reduction. Compounds that modulate this receptor can enhance glycemic control and improve insulin response in patients suffering from diabetes .

  • Case Study : Research has demonstrated that specific analogs of cyclopropanecarboxylic acid can effectively activate GPR120, leading to improved insulin sensitivity in preclinical models. This suggests potential therapeutic pathways for managing diabetes through targeted receptor modulation .

Cosmetic Applications

2. Cosmetic Formulations

The compound's unique structure allows it to be incorporated into cosmetic formulations where it can act as an emulsifier or stabilizing agent. Its potential benefits include enhancing the texture and stability of creams and lotions.

  • Research Findings : A study explored the use of cyclopropanecarboxylic acid in developing stable emulsions for topical applications. The formulations were evaluated for their sensory properties, stability, and moisturizing effects, demonstrating significant improvements over traditional formulations .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryGPR120 modulation for diabetes treatmentEnhanced insulin sensitivity in preclinical models
Cosmetic FormulationsEmulsifier and stabilizer in creams and lotionsImproved texture and stability in topical formulations

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical pathways. The carboxylic acid group may also play a role in binding to specific proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemistry Variations

The following table compares key structural and physical properties of cyclopropanecarboxylic acid derivatives:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- (Target) 2-pentyl (1R,2R)-rel- C9H16O2 156.22 (estimated) N/A N/A Agrochemicals, surfactants (hypothetical)
(cis)2-Iodocyclopropanecarboxylic acid 2-iodo (1R,2R)-rel- C4H5IO2 211.99 74 293.9 (predicted) Synthetic intermediates
trans-2-Fluorocyclopropanecarboxylic acid 2-fluoro (1R,2S)-rel- C4H5FO2 104.08 N/A 202.3 (predicted) Pharmaceuticals, enzyme inhibitors
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)-rel- 1-amino, 2-ethyl (1R,2R)-rel- C6H11NO2 129.16 N/A N/A Peptide synthesis, chiral building blocks
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid 2-(2-bromophenyl) (1R,2R)-rel- C10H9BrO2 257.09 N/A N/A Drug discovery, catalysis
Key Observations:
  • Substituent Effects: Halogens (Iodo, Fluoro): Increase molecular weight and polarity. For example, the iodo derivative has a significantly higher molecular weight (211.99 g/mol) compared to the fluoro analog (104.08 g/mol) . Halogens also influence boiling points, with iodinated compounds showing higher predicted values. Amino Groups: The amino-substituted compound has a lower molecular weight (129.16 g/mol) and is likely more reactive due to the nucleophilic amino group, making it useful in peptide synthesis.
  • Stereochemistry :

    • Relative stereochemistry ((1R,2R)-rel-) is critical for biological activity. For instance, trans-2-fluorocyclopropanecarboxylic acid exhibits distinct enzyme inhibition properties compared to cis isomers.

Analytical Methods

  • UPLC-MS/MS : A method validated for detecting (1R,2R,3S,4S)-rel-dicarboxylic acid sodium salts could be adapted for analyzing the target compound, emphasizing the role of stereochemistry in chromatographic separation.
  • Melting Point Trends : The iodo derivative has a measurable melting point (74°C), while the fluoro analog lacks data, suggesting differences in crystallinity.

Biological Activity

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The stereochemistry (1R,2R) indicates specific spatial arrangements that can influence its interaction with biological targets.

The biological activity of cyclopropanecarboxylic acid derivatives often hinges on their ability to interact with specific enzymes and receptors. For instance:

  • Inhibition of Enzymes : Some derivatives have been shown to inhibit enzymes involved in critical metabolic pathways. For example, compounds related to cyclopropanecarboxylic acids have been studied for their inhibitory effects on O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis .
  • Regulation of Gene Expression : Certain derivatives modulate the expression of endothelial nitric oxide synthase (eNOS), which plays a significant role in cardiovascular health. This modulation can lead to therapeutic effects in conditions like hypertension and atherosclerosis .

Biological Activity Overview

A summary of the biological activities associated with cyclopropanecarboxylic acid, 2-pentyl-, (1R,2R)-rel- is presented in the following table:

Biological Activity Description
Enzyme Inhibition Inhibits O-acetylserine sulfhydrylase, affecting cysteine biosynthesis .
Antimicrobial Activity Some derivatives exhibit antimicrobial properties through cytotoxic mechanisms .
Cardiovascular Effects Modulates eNOS expression, impacting vascular health and disease states .
Cytotoxicity Certain derivatives show varying levels of cytotoxicity against cancer cells .

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that specific derivatives of cyclopropanecarboxylic acid can effectively inhibit OASS-A and OASS-B isoforms. The binding affinity and structural interactions were elucidated through X-ray crystallography, revealing how these compounds compete with substrate binding at the active site .
  • Antimicrobial Evaluation : A study evaluating various cyclopropanecarboxylic acid derivatives found that some displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to their ability to disrupt cellular processes through non-specific interactions .
  • Cardiovascular Applications : Investigations into the modulation of eNOS by cyclopropanecarboxylic acid derivatives indicated potential therapeutic applications in managing cardiovascular diseases. The compounds were shown to enhance nitric oxide production, leading to vasodilation and improved blood flow .

Q & A

How is the relative stereochemistry [(1R,2R)-rel] of cyclopropane derivatives determined experimentally, and what analytical techniques are critical for confirming configuration?

Basic Research Question
The determination of relative stereochemistry in cyclopropane derivatives relies on a combination of spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal, particularly using 1^1H-1^1H coupling constants and NOE (Nuclear Overhauser Effect) experiments to assess spatial proximity of substituents. For example, vicinal coupling constants (J1,2J_{1,2}) in cyclopropane rings are typically <5 Hz for trans configurations and >8 Hz for cis, aiding in stereochemical assignment . X-ray crystallography provides definitive confirmation by resolving the spatial arrangement of atoms. Additionally, chiral chromatography or polarimetry ensures enantiomeric purity. IUPAC guidelines recommend the "rel-" prefix when the absolute configuration is undetermined but relative stereochemistry is established .

What synthetic strategies are employed to construct the strained cyclopropane ring in (1R,2R)-rel-2-pentylcyclopropanecarboxylic acid, and how do reaction conditions influence stereoselectivity?

Basic Research Question
Cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons-Smith or Kulinkovich reactions) is a common approach. For stereoselective synthesis, chiral auxiliaries or catalysts are used. For instance, copper(I)-bisoxazoline complexes can induce enantioselectivity during cyclopropanation of alkenes with diazo compounds . Reaction temperature and solvent polarity significantly impact stereoselectivity: lower temperatures favor kinetic control, while polar aprotic solvents enhance catalyst stability. Post-synthetic modifications, such as hydrolysis of esters to carboxylic acids, require careful pH control to preserve stereochemical integrity .

How do researchers address challenges in isolating (1R,2R)-rel-2-pentylcyclopropanecarboxylic acid from its cis-isomer, and what purification techniques optimize enantiomeric excess?

Advanced Research Question
The cis- and trans-isomers of cyclopropane derivatives often co-elute in standard chromatography due to similar polarities. Advanced separation techniques include:

  • Chiral Stationary Phases (CSPs) : Use of amylose- or cellulose-based columns for HPLC, which exploit subtle differences in steric interactions .
  • Derivatization : Converting the carboxylic acid to a chiral ester (e.g., using (-)-menthol) enhances chromatographic resolution .
  • Crystallization-Induced Diastereomer Resolution : Forming diastereomeric salts with chiral amines (e.g., brucine) to exploit differential solubility .

Evidence suggests that the cis-isomer (CAS 57931-25-6) is less thermodynamically stable, enabling selective crystallization under controlled cooling rates .

What methodologies are used to investigate the bioactivity of (1R,2R)-rel-2-pentylcyclopropanecarboxylic acid in enzyme inhibition studies, and how does stereochemistry influence target binding?

Advanced Research Question
In enzyme inhibition assays, the compound’s stereochemistry directly impacts binding affinity. For example:

  • Docking Simulations : Molecular dynamics (MD) simulations predict binding poses in enzyme active sites, highlighting hydrogen bonding between the carboxylic acid group and catalytic residues .
  • Kinetic Assays : Measuring KiK_i values using fluorogenic substrates reveals stereospecific inhibition. The trans-configuration (1R,2R) may exhibit tighter binding to enzymes like cyclooxygenase due to optimal alignment of the pentyl chain in hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, demonstrating that the (1R,2R)-isomer has a higher ΔH\Delta H due to favorable van der Waals interactions .

What are the key considerations for functionalizing the cyclopropane ring with groups like aminomethyl or fluoromethyl, and how do these modifications alter reactivity?

Advanced Research Question
Functionalization strategies include:

  • Electrophilic Substitution : Introducing fluoromethyl groups via electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions to avoid ring opening .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl groups to pre-functionalized cyclopropane intermediates .

Modifications like fluorination increase metabolic stability but may reduce solubility. Aminomethyl derivatives (e.g., rel-(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid, CAS 1336489-13-1) enhance interactions with biological targets but require protection (e.g., Boc groups) during synthesis to prevent side reactions .

How do environmental and regulatory factors influence the handling and disposal of (1R,2R)-rel-2-pentylcyclopropanecarboxylic acid in laboratory settings?

Basic Research Question
The compound’s environmental impact is governed by regulations like REACH and TSCA. Key considerations:

  • Waste Disposal : Neutralization of the carboxylic acid with aqueous bicarbonate before incineration .
  • Storage : Anhydrous conditions at -20°C to prevent hydrolysis. Stability studies indicate >95% purity retention over 12 months under argon .
  • Safety Protocols : Use of fume hoods and nitrile gloves due to potential irritant properties .

What computational tools are used to predict the physicochemical properties (e.g., logP, pKa) of (1R,2R)-rel-2-pentylcyclopropanecarboxylic acid, and how do these predictions guide experimental design?

Advanced Research Question
Software like ChemAxon’s MarvinSuite or ACD/Labs calculates:

  • logP : Predicted ~3.2, indicating moderate lipophilicity, which informs solvent selection for extraction .
  • pKa : Estimated ~4.5 for the carboxylic acid group, guiding pH adjustments during purification .
  • Toxicity : QSAR models predict low acute toxicity (LD50 > 2000 mg/kg), aligning with in vivo data .

These tools reduce experimental trial-and-error, particularly in optimizing reaction conditions for scale-up.

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